molecular formula C10H13ClOS B8565389 1-(3-Chloropropoxy)-4-methylthiobenzene

1-(3-Chloropropoxy)-4-methylthiobenzene

Cat. No.: B8565389
M. Wt: 216.73 g/mol
InChI Key: QPLCIAKHZWUUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropoxy)-4-methylthiobenzene is a substituted aromatic compound featuring a 3-chloropropoxy group (–O–CH2CH2CH2Cl) at the para position relative to a methylthio (–S–CH3) group. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and pharmaceutical research. This article focuses on comparing its structural and functional attributes with these analogues.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H13ClOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8H2,1H3

InChI Key

QPLCIAKHZWUUDN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1-((3-Chloropropoxy)methyl)pyrene (Compound 4)

Structure: Features a pyrene moiety linked to a 3-chloropropoxy-methyl group. Synthesis: Synthesized via nucleophilic substitution of 1-bromo-3-chloropropane with 1-pyrenemethanol under basic conditions (K2CO3, acetonitrile, reflux, 7 days) . Yield: 39%, lower than other analogues due to steric hindrance from the bulky pyrene group. Physical Properties:

  • Melting point: 148–149°C
  • Molecular weight: 250
  • UV-vis (λ_max): 349, 339, 332 nm (red-shifted compared to non-aromatic analogues due to pyrene’s extended conjugation) . Applications: Potential use in fluorescent materials or supramolecular chemistry due to pyrene’s photophysical properties.

1-(3-Chloropropoxy)-4-fluorobenzene

Structure : Fluorine replaces the methylthio group in the target compound.
Synthesis : Reagent in hydantoin library synthesis for Aurora kinase A inhibition studies .
Physical Properties :

  • Molecular formula: C9H10ClFO
  • CAS: 1716-42-3
  • Hazards: Irritant (H315, H319, H335) .
    Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity of the aromatic ring compared to methylthio’s electron-donating nature, altering reactivity in substitution reactions.

1-(1-(3-Chloropropoxy)ethyl)-4-methoxybenzene (3.57)

Structure: Ethyl spacer between the chloropropoxy and methoxy-substituted benzene. Synthesis: Prepared via iridium-photocatalyzed coupling of 1-ethyl-4-methoxybenzene with 3-chloro-1-propanol (54% yield) . Reaction Conditions: Requires specialized catalysts ([Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]PF6), distinguishing it from thermal methods used for other analogues. Applications: Methoxy groups are common in drug intermediates; the ethyl spacer may enhance lipophilicity for membrane permeability.

1-[(3-Chloropropyl)thio]-4-methoxybenzene

Structure : Thioether (–S–CH2CH2CH2Cl) instead of methylthio and chloropropoxy groups.
Physical Properties :

  • Molecular formula: C10H13ClOS
  • Molecular weight: 216.73 .

1-(1-(3-Chloropropoxy)ethyl)-2-methoxybenzene (20c)

Synthesis: Photocatalyzed reaction using Mes-Acr+-MeClO4− (61% yield) .

Data Tables

Compound Molecular Weight Melting Point (°C) Yield Key Substituent Applications
1-(3-Chloropropoxy)-4-methylthiobenzene Not reported Not reported Not reported –S–CH3, –O–CH2CH2CH2Cl Pharmaceutical intermediates (inferred)
1-((3-Chloropropoxy)methyl)pyrene 250 148–149 39% Pyrene, –O–CH2CH2CH2Cl Fluorescent materials
1-(3-Chloropropoxy)-4-fluorobenzene 188.63 Not reported Not reported –F, –O–CH2CH2CH2Cl Kinase inhibitor synthesis
1-[(3-Chloropropyl)thio]-4-methoxybenzene 216.73 Not reported Not reported –S–CH2CH2CH2Cl, –OCH3 Stabilized intermediates

Key Findings

  • Electronic Effects : Electron-donating groups (e.g., –S–CH3) increase nucleophilic aromatic substitution rates, while electron-withdrawing groups (e.g., –F) favor electrophilic pathways.
  • Steric Hindrance : Bulky substituents (e.g., pyrene in Compound 4) reduce reaction yields but enable specialized applications in materials science.
  • Synthetic Efficiency : Yields vary widely (39–61%), influenced by catalysts (e.g., iridium photocatalysts vs. thermal methods ).

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